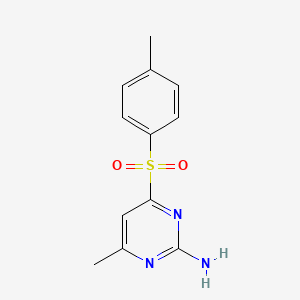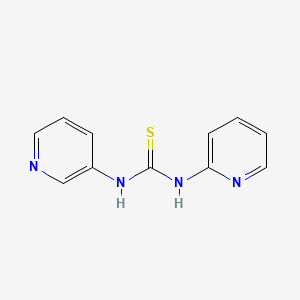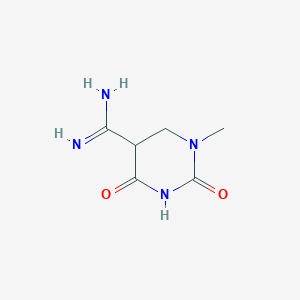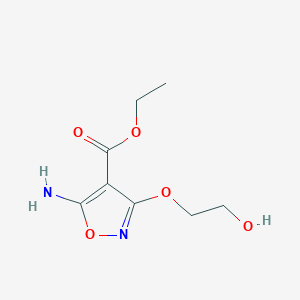
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine
Vue d'ensemble
Description
“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the linear formula C8H10F3N3. Its IUPAC name is "N~1~- [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine" .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate, 2- (3-chloro-5- (trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride, is obtained through condensation of the starting material 2,3-dichloro-5- (trifluoromethyl) pyridine with ethyl-2-cyanoacetate, decarboxylation, reduction, and deprotection reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code "1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)" . This indicates the presence of fluorine, chlorine, and nitrogen atoms in the structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, decarboxylation, reduction, and deprotection . The exact mechanisms of these reactions are not specified in the available resources.Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the development of new pharmaceuticals.
Synthesis of Novel Molecules
This compound can act as a reactant in the synthesis of novel molecules . For example, it has been used in the synthesis of imidazo[1,2-a]pyridine-coumarin hybrid molecules .
Inhibitors of NS5B in Hepatitis C Treatment
The aforementioned imidazo[1,2-a]pyridine-coumarin hybrid molecules have been studied as inhibitors of NS5B, a non-structural protein that is crucial for the replication of the hepatitis C virus . This suggests that “N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” could potentially be used in the treatment of hepatitis C.
Regioexhaustive Functionalization
The compound can be employed as a model substrate to investigate the regioexhaustive functionalization . This process involves the selective modification of specific sites on a molecule, which can be useful in various fields, including drug discovery and materials science.
Proteomics Research
“N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine” is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used to study protein structure and function.
Development of Fluorine-Containing Compounds
The trifluoromethyl group in this compound makes it a potential candidate for the development of other fluorine-containing compounds . Fluorine-containing compounds have numerous applications in medicine, electronics, agrochemicals, and catalysis .
Safety and Hazards
Propriétés
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCJTOXEHSOJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377607 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
219478-19-0 | |
| Record name | N~1~-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)